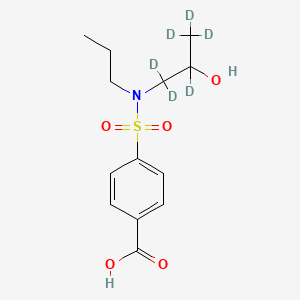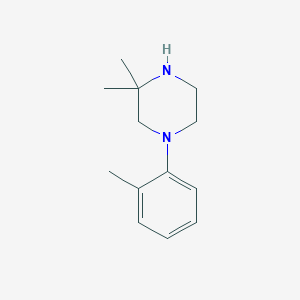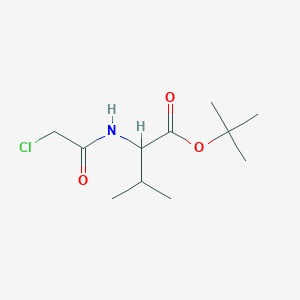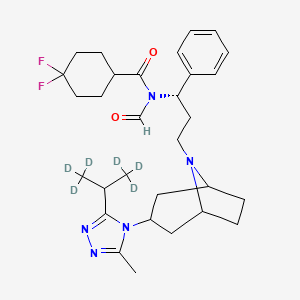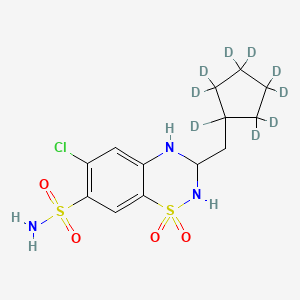
Cyclopenthiazide-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benesal-d9 is a novel compound with the chemical formula C13H9D9ClN3O4S2 and a molecular weight of 388.94 g/mol . It is a deuterated analog of a known compound, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benesal-d9 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of Benesal-d9 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through chromatography and crystallization to achieve the desired quality of the final product. The use of advanced analytical techniques ensures the consistency and reproducibility of the compound in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benesal-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Benesal-d9 into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
Benesal-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the biological fate of similar compounds.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Benesal-d9 involves its interaction with specific molecular targets and pathways. In the context of acute myeloid leukemia, Benesal-d9 has been shown to deplete leukemia stem cells and abolish chemotherapy-induced stem cell enrichment . This leads to the dramatic elimination of leukemia cell survival, making it a promising candidate for cancer therapy. The compound’s deuterated nature enhances its stability and efficacy, contributing to its unique mechanism of action.
Comparación Con Compuestos Similares
Benesal-d9 is compared with other similar compounds such as:
3-Deazaneplanocin A (DZNep): A histone methylation inhibitor with anticancer effects.
Suberoylanilide Hydroxamic Acid (SAHA): A histone deacetylase inhibitor used in cancer therapy.
Decitabine (DAC): A DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes.
Benesal-d9 is unique due to its deuterated structure, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C13H18ClN3O4S2 |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
6-chloro-3-[(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D |
Clave InChI |
BKYKPTRYDKTTJY-MNQWDKBTSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C1([2H])[2H])([2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


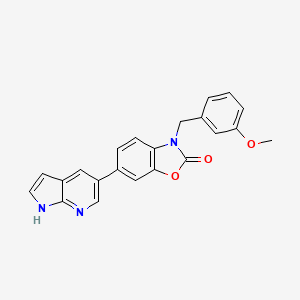

![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
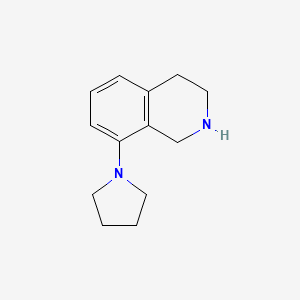

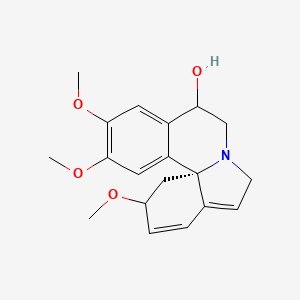
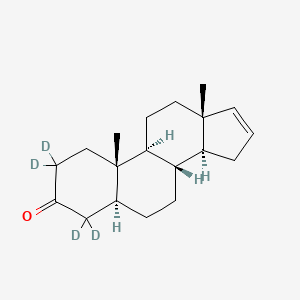
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
